3-(Hydrazinylacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one

Antibacterial Surface-active agents Quinazolinone

3-(Hydrazinylacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one (CAS 917764-62-6) is a synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative (molecular formula C₂₇H₄₄N₄O₃, MW 472.66 g/mol). It belongs to a series of quinazolinone analogs that incorporate a long-chain 1-hydroxyheptadecyl substituent at position 2 and a hydrazinylacetyl moiety at position 3.

Molecular Formula C27H44N4O3
Molecular Weight 472.7 g/mol
CAS No. 917764-62-6
Cat. No. B12921531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydrazinylacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one
CAS917764-62-6
Molecular FormulaC27H44N4O3
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)N1C(=O)CNN)O
InChIInChI=1S/C27H44N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24(32)26-30-23-19-17-16-18-22(23)27(34)31(26)25(33)21-29-28/h16-19,24,29,32H,2-15,20-21,28H2,1H3
InChIKeyJDSWXWBKNBLGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydrazinylacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one (CAS 917764-62-6): Procurement-Relevant Baseline for a 2,3-Disubstituted Quinazolinone Research Compound


3-(Hydrazinylacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one (CAS 917764-62-6) is a synthetic 2,3-disubstituted quinazolin-4(3H)-one derivative (molecular formula C₂₇H₄₄N₄O₃, MW 472.66 g/mol) . It belongs to a series of quinazolinone analogs that incorporate a long-chain 1-hydroxyheptadecyl substituent at position 2 and a hydrazinylacetyl moiety at position 3. The compound is primarily offered as a high-purity research chemical (≥ 97 % or ≥ 98 % by HPLC) for pharmaceutical R&D, quality control, and medicinal chemistry applications . Its closest structural analogs within the same series include the 2-(1-hydroxyheptadecyl) parent (CAS 917764‑60‑4), the 3‑chloroacetyl analog (CAS 917764‑61‑5), and the 3‑amino analog (CAS 917764‑64‑8), which together define the immediate comparator space for any scientific selection decision [1].

Why Generic Quinazolinone Substitution Is Not Viable for 3-(Hydrazinylacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one


Within the 2‑(1‑hydroxyheptadecyl)quinazolin‑4(3H)‑one series, the nature of the 3‑position substituent critically dictates the compound’s reactivity profile, hydrogen‑bonding capacity, and potential for further derivatization. The hydrazinylacetyl group in CAS 917764‑62‑6 provides a terminal hydrazine moiety that is structurally absent in the 3‑amino analog (CAS 917764‑64‑8) and is replaced by a chloroacetyl group in CAS 917764‑61‑5 [1]. These differences are functionally significant: the hydrazine terminus can form hydrazone or Schiff‑base conjugates under mild aqueous conditions, whereas the chloroacetyl analog is an alkylating electrophile and the amino analog offers only a single nucleophilic handle. Consequently, direct interchange of these analogs in a synthetic pathway, biological assay, or formulation study would introduce fundamentally different chemical reactivity and biological readouts, making generic substitution scientifically unsound without head‑to‑head equivalence data.

Quantitative Differentiation Evidence for 3-(Hydrazinylacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one Versus Its Closest 2,3-Disubstituted Analogs


Antibacterial Activity of the Hydrazinylacetyl Derivative Compared with the 3-Amino and 2‑(1‑Hydroxyheptadecyl) Parent Compounds

In the foundational series reported by Eissa and El‑Sayed, the compound obtained by treating 2‑(1‑hydroxyheptadecyl)‑4H‑3,1‑benzoxazin‑4‑one with hydrazine hydrate – which structurally corresponds to 3‑(hydrazinylacetyl)‑2‑(1‑hydroxyheptadecyl)quinazolin‑4(3H)‑one – was evaluated for antimicrobial activity alongside other derivatives [1]. The parent 2‑(1‑hydroxyheptadecyl)quinazolin‑4(3H)‑one (CAS 917764‑60‑4) and the 3‑amino analog (CAS 917764‑64‑8) served as the nearest comparators. However, the published abstract and available fragments of this work do not report numerical minimal inhibitory concentration (MIC) values for any individual compound; only a qualitative statement that the synthesized products exhibited antibacterial activity is provided [1]. Therefore, a quantitative head‑to‑head antibacterial potency comparison between CAS 917764‑62‑6 and its 3‑amino or parent analogs cannot be constructed from the current literature.

Antibacterial Surface-active agents Quinazolinone

Surfactant Properties of the Propylene‑Oxide Adduct of the Hydrazinylacetyl Derivative Compared with the 3‑Amino Analog Adduct

Eissa and El‑Sayed further reacted the primary heterocyclic products with propylene oxide to generate nonionic surfactants, and they determined surface‑active properties including surface tension, interfacial tension, cloud point, foaming height, wetting time, and emulsification power [1]. The adduct derived from the hydrazinylacetyl compound (CAS 917764‑62‑6) was evaluated alongside the adduct derived from the 3‑amino analog (CAS 917764‑64‑8). Specific numerical values for each parameter are reported in the original article; however, the exact data could not be retrieved during this evidence‑collection session due to access limitations. This dimension represents a quantifiable differentiator that merits retrieval of the full‑text dataset before a procurement decision if surfactant application is the intended use.

Surface activity Nonionic surfactants Quinazolinone

Structural Differentiation: Hydrazine‑Terminal Reactivity Versus Chloroacetyl Electrophilicity and Amino Monofunctionality

The 3‑position substituent defines the primary synthetic utility of the compound. CAS 917764‑62‑6 bears a hydrazinylacetyl group whose terminal –NH–NH₂ group can participate in hydrazone formation with aldehydes/ketones, condensation with carboxylic acids to form hydrazides, and cyclocondensation reactions leading to pyrazole, triazole, or tetrazole fused systems [1]. In contrast, the chloroacetyl analog (CAS 917764‑61‑5) is an alkylating agent that reacts with nucleophiles (thiols, amines) via Sₙ2 displacement, while the amino analog (CAS 917764‑64‑8) can only undergo acylation, sulfonylation, or diazotization. The hydrazinylacetyl derivative thus offers a unique orthogonal reactive handle that enables bio‑conjugation and library diversification strategies not accessible with the chloroacetyl or amino congeners.

Chemical reactivity Derivatization handle Hydrazone formation

Recommended Application Scenarios for 3-(Hydrazinylacetyl)-2-(1-hydroxyheptadecyl)quinazolin-4(3H)-one Based on Current Evidence


Scaffold for Hydrazone‑Based Compound Library Synthesis

The terminal hydrazine group enables rapid, high‑yielding condensation with diverse aldehydes and ketones to generate hydrazone libraries. This application exploits the unique orthogonal reactivity of CAS 917764‑62‑6 that the chloroacetyl and amino analogs cannot provide [1].

Precursor for Nonionic Surfactant Development with Programmable Surface Activity

The propylene‑oxide adduct of this compound has been explicitly studied for surface‑active properties (surface tension, interfacial tension, cloud point, foaming, wetting, emulsification) [1]. When compared with the 3‑amino analog adduct, this dataset can guide formulation optimization for cosmetic, pesticide, or pharmaceutical surfactant applications.

Antimicrobial Lead Exploration Requiring a Derivatizable 3‑Position

Although quantitative MIC data are not currently available, the compound has been screened for antibacterial activity [1]. Its hydrazine handle allows for systematic structure–activity relationship (SAR) exploration through hydrazone formation, making it a suitable starting point for medicinal chemistry campaigns targeting antimicrobial resistance.

Quality Control Reference Standard in Quinazolinone Impurity Profiling

High‑purity (> 98 %) commercial availability positions this compound as a reference standard for HPLC/LC‑MS impurity profiling of related quinazolinone drug substances, where the unique hydrazinylacetyl chromophore provides distinct UV and mass spectrometric signatures versus the amino and chloroacetyl analogs.

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